molecular formula C22H21N3O4 B11467722 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11467722
M. Wt: 391.4 g/mol
InChI Key: ACVXZMLWKQTZED-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, pyridine, and pyrrolone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine and pyrrolone moieties. Key steps include:

    Formation of the Indole Derivative: This step involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

    Pyrrolone Formation: The final step involves the cyclization reaction to form the pyrrolone ring, followed by acetylation and hydroxylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole and pyridine rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:

    Binding to Receptors: Interaction with serotonin or dopamine receptors.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction Modulation: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other indole and pyridine derivatives, such as:

Uniqueness

The uniqueness of 4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable subject for further research and development.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C22H21N3O4/c1-13(26)19-20(15-4-3-8-23-11-15)25(22(28)21(19)27)9-7-14-12-24-18-6-5-16(29-2)10-17(14)18/h3-6,8,10-12,20,24,27H,7,9H2,1-2H3

InChI Key

ACVXZMLWKQTZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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